![molecular formula C17H13Cl2N3 B6027764 5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B6027764.png)
5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a selective inhibitor of volume-regulated anion channels (VRACs), which are important for regulating cell volume and maintaining homeostasis. In
Mechanism of Action
5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline selectively inhibits VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening and allows for the regulation of cell volume. Additionally, this compound has been shown to have an allosteric effect on VRACs, which can modulate the channel's activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In cystic fibrosis cells, this compound has been shown to improve chloride secretion and reduce mucus viscosity. In stroke models, this compound has been shown to reduce brain damage and improve neurological function.
Advantages and Limitations for Lab Experiments
5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline has several advantages for use in lab experiments. It is a highly selective inhibitor of VRACs, which allows for specific targeting of these channels. Additionally, this compound has been shown to have low toxicity in various cell types, making it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential to interact with other ion channels.
Future Directions
There are several future directions for research on 5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline. One area of interest is the development of more potent and selective VRAC inhibitors based on the structure of this compound. Additionally, further research is needed to explore the therapeutic potential of this compound in various diseases, including cancer, cystic fibrosis, and stroke. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound in different cell types and animal models.
Synthesis Methods
5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline can be synthesized using a multi-step approach that involves the reaction of 2,4-dichlorobenzoic acid with 2-methyl-3-nitropyrazolo[1,5-a]pyridine, followed by reduction and cyclization reactions. This method yields this compound with high purity and yield, making it suitable for use in scientific research.
Scientific Research Applications
5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline has been widely used in scientific research due to its ability to selectively inhibit VRACs. VRACs are important for regulating cell volume and are involved in various cellular processes, including cell proliferation, migration, and apoptosis. By inhibiting VRACs, this compound has been shown to have potential therapeutic applications for various diseases, including cancer, cystic fibrosis, and stroke.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3/c1-10-8-16-13-4-2-3-5-15(13)20-17(22(16)21-10)12-7-6-11(18)9-14(12)19/h2-9,17,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGVQEUBXQNEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

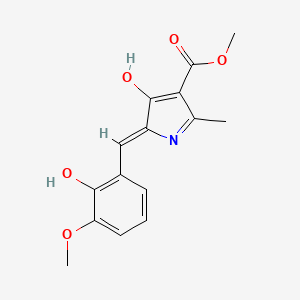
![1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6027687.png)
![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)
![1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6027700.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6027703.png)
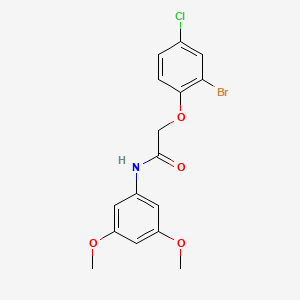
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6027720.png)
![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6027734.png)
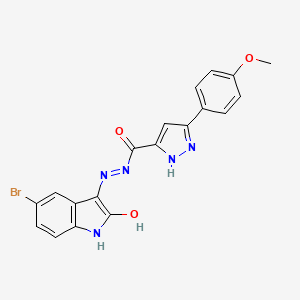
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6027740.png)
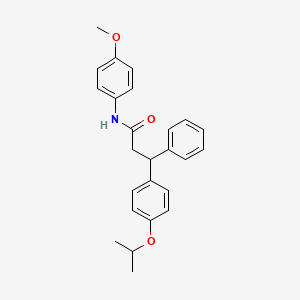
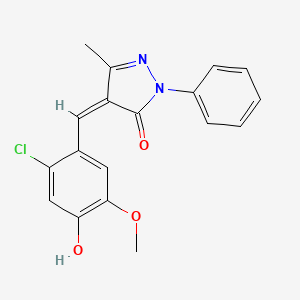
![2-(1-(2-fluorobenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6027751.png)
![2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6027773.png)